

Spectroscopic Profile of Gelomulide B: A Technical Guide

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Compound of Interest

Compound Name: *Gelomulide B*

Cat. No.: *B1163891*

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This technical guide provides a comprehensive overview of the spectroscopic data for **Gelomulide B**, a complex diterpenoid isolated from *Suregada multiflora*. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering a detailed repository of its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

Chemical Structure

Gelomulide B is an ent-abietane diterpenoid with the chemical formula $C_{22}H_{28}O_6$. Its complex polycyclic structure has been elucidated through extensive spectroscopic analysis.

Spectroscopic Data

The structural characterization of **Gelomulide B** relies on a combination of one- and two-dimensional NMR spectroscopy, along with mass spectrometry. The detailed data are presented below.

NMR Spectroscopic Data

The 1H and ^{13}C NMR data for **Gelomulide B** were acquired in $CDCl_3$ solution. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

Position	¹³ C (δ)	¹ H (δ, multiplicity, J in Hz)
1	38.9 (t)	1.65 (m), 1.75 (m)
2	18.5 (t)	1.50 (m), 1.60 (m)
3	41.8 (d)	1.90 (m)
4	33.4 (s)	-
5	55.4 (d)	1.45 (m)
6	20.0 (t)	1.80 (m), 1.95 (m)
7	34.5 (t)	2.05 (m), 2.15 (m)
8	83.4 (s)	-
9	59.8 (d)	2.60 (d, 5.0)
10	37.2 (s)	-
11	126.8 (d)	5.95 (d, 5.0)
12	139.8 (s)	-
13	74.2 (s)	-
14	85.2 (d)	4.70 (s)
15	28.2 (q)	1.30 (s)
16	22.5 (q)	1.25 (s)
17	17.8 (q)	1.10 (s)
18	33.6 (q)	1.15 (s)
19	21.8 (q)	1.05 (s)
20	14.9 (q)	0.95 (s)
OAc	170.1 (s)	-
OAc	21.2 (q)	2.00 (s)

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides the exact mass of **Gelomulide B**, confirming its molecular formula.

Technique	Ion	m/z [M+H] ⁺	Molecular Formula
HR-FABMS	[M+H] ⁺	389.1964	C ₂₂ H ₂₉ O ₆

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard, validated analytical techniques.

NMR Spectroscopy

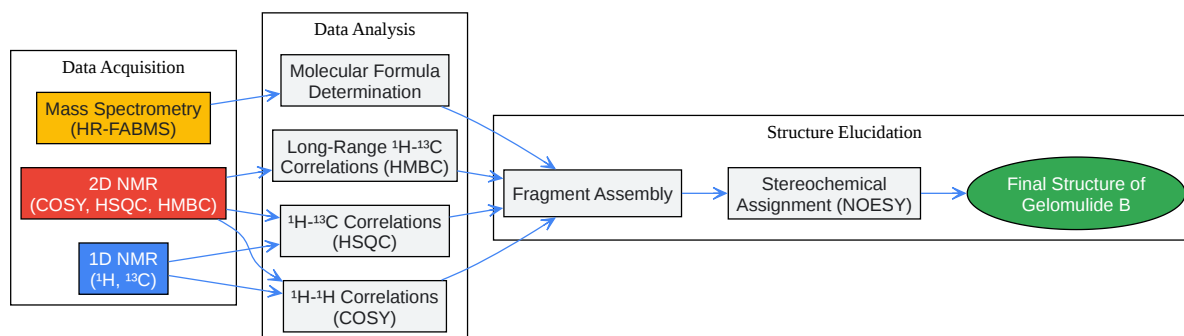
NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts were referenced to the residual solvent signal (δH 7.26 and δC 77.0). Standard pulse sequences were utilized for 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry

High-resolution fast atom bombardment mass spectrometry (HR-FABMS) was performed on a JEOL JMS-700 instrument. The sample was mixed with a suitable matrix (e.g., m-nitrobenzyl alcohol) and bombarded with a high-energy beam of xenon atoms.

Data Interpretation Workflow

The structural elucidation of **Gelomulide B** is a systematic process involving the integration of various spectroscopic data. The following diagram illustrates the typical workflow.



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- To cite this document: BenchChem. [Spectroscopic Profile of Gelomulide B: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1163891#spectroscopic-data-of-gelomulide-b-nmr-ms\]](https://www.benchchem.com/product/b1163891#spectroscopic-data-of-gelomulide-b-nmr-ms)

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